2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid
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Overview
Description
2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid: is a chemical compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and drug delivery systems.
Industry: Applied in the production of high-purity peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This mechanism is crucial in solid-phase peptide synthesis, where the Fmoc group ensures the selective protection and deprotection of amine groups .
Comparison with Similar Compounds
2S,3R-1-Fmoc-2-methyl-piperidine-3-carboxylic acid: This compound is a stereoisomer of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid and has similar chemical properties but different spatial arrangement of atoms.
Fmoc-protected amino acids: These compounds share the Fmoc protecting group and are used in peptide synthesis.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions and biological systems . The presence of the Fmoc group also makes it particularly valuable in peptide synthesis, providing a reliable method for protecting amine groups during the synthesis process .
Biological Activity
2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral compound characterized by a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid functional group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis, due to its specific stereochemistry and the protective nature of the Fmoc group. Understanding its biological activity is crucial for medicinal chemistry and drug development.
- Molecular Formula: C22H23NO4
- Molecular Weight: 365.42 g/mol
- CAS Number: 1187927-07-6
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Fmoc Protection: Introduction of the Fmoc group using Fmoc chloride in the presence of a base.
- Methylation: Methylation of the piperidine ring using methyl iodide.
- Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
These methods are essential for maintaining the compound's stereochemistry, which is critical for its biological activity.
Biological Activity
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Compounds with similar structures have been shown to exhibit various biological activities, including:
- Enzyme Inhibition: It may interact with enzymes involved in metabolic pathways.
- Peptide Synthesis: The Fmoc group allows for its incorporation into peptides, facilitating the study of enzyme-substrate interactions and protein folding.
The mechanism by which this compound exerts its biological effects involves:
- The protection of the amino group during peptide synthesis, preventing side reactions.
- Upon deprotection, it can participate in peptide bond formation, crucial for synthesizing biologically active peptides.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Fmoc protecting group. Below is a comparison with structurally similar compounds:
Compound Name | Structure Type | Key Differences |
---|---|---|
1-Fmoc-piperidine | Piperidine derivative | Lacks methyl substitution at position 2 |
2-Methyl-piperidine | Piperidine derivative | No Fmoc protection |
(2S,3R)-1-Fmoc-2-methyl-piperidine | Chiral variant | Different stereochemistry |
4-Fluoro-(2S,3S)-piperazine | Piperazine derivative | Contains a different nitrogen ring |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Peptide Therapeutics Development: The compound has been utilized in synthesizing peptides that exhibit therapeutic properties against various diseases. Its ability to form stable peptide bonds makes it an attractive candidate for further research .
- Enzyme Interaction Studies: Research indicates that compounds with similar piperidine structures can modulate enzyme activity. For instance, studies on enzyme-substrate interactions have shown that modifications to the piperidine ring can significantly affect binding affinities and specificity .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJXNCIMCCZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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